molecular formula C8H4Cl2N2 B1611143 5,8-Dichloro-1,7-naphthyridine CAS No. 67967-18-4

5,8-Dichloro-1,7-naphthyridine

Cat. No.: B1611143
CAS No.: 67967-18-4
M. Wt: 199.03 g/mol
InChI Key: CDCLDEAJFLGQNB-UHFFFAOYSA-N
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Description

5,8-Dichloro-1,7-naphthyridine is a bicyclic aromatic heterocycle featuring a naphthyridine backbone with chlorine substituents at the 5- and 8-positions. This compound is synthesized via chlorination of 5-chloro-1,7-naphthyridin-8(7H)-one using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 67% . Its molecular formula is C₈H₄Cl₂N₂, with a molecular weight of 199.04 g/mol.

The chlorine atoms at positions 5 and 8 enhance electrophilic reactivity, making the compound a versatile intermediate for further functionalization. For example, amination with potassium amide (KNH₂) in liquid ammonia, followed by oxidation with potassium permanganate (KMnO₄), yields 5,8-dichloro-1,7-naphthyridin-2-amine (52% yield) . This reactivity profile underscores its utility in medicinal chemistry and materials science.

Properties

IUPAC Name

5,8-dichloro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCLDEAJFLGQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2Cl)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498389
Record name 5,8-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67967-18-4
Record name 1,7-Naphthyridine, 5,8-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67967-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Chlorine at C5/C8 (vs. C4/C6 or C2) directs reactivity to specific ring positions. For example, 5,8-dichloro derivatives undergo amination at C2 , while 4-chloro analogs react at C4 .
  • Melting Points : Chlorine placement influences mp; 4-chloro (122°C) and 2-chloro (134–135°C) isomers exhibit higher mps than partially saturated derivatives (e.g., tetrahydro analogs, mp 88–89°C) .

Brominated Analogs: 5,8-Dibromo-1,7-naphthyridine

This compound (CAS 67967-19-5) shares the substitution pattern of 5,8-dichloro-1,7-naphthyridine but replaces chlorine with bromine. Key differences include:

  • Reactivity : Bromine’s larger atomic size and weaker C–Br bond (vs. C–Cl) enhance susceptibility to nucleophilic substitution, making it preferable in cross-coupling reactions.
  • Physical Properties : Higher molecular weight (328.94 g/mol) and lower electronegativity compared to chlorine derivatives .

Fluorinated and Hydroxy-Substituted Derivatives

  • 5,8-Difluoro-4-oxo-1,4-dihydro-1,7-naphthyridine : Fluorine’s electronegativity increases ring electron deficiency, altering reactivity in SNAr reactions. The oxo group at C4 further modifies aromaticity .
  • 5-Hydroxy-1,7-naphthyridine : The hydroxyl group enables hydrogen bonding, improving solubility but reducing stability under acidic conditions. Aryl/heteroaryl substitutions at this position are patented for pharmaceutical applications .

Partially and Fully Saturated Derivatives

  • cis-Decahydro-1,7-naphthyridine dihydrochloride : Full saturation results in aliphatic amine-like behavior, with applications in alkaloid-inspired drug design .

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